
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid
Overview
Description
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity
6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic acid is a synthetic derivative of nicotinic acid, which is a well-known compound in pharmacology due to its various biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydroindene moiety linked to a nicotinic acid structure. This unique structure may confer distinct biological properties compared to other nicotinic acid derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection.
- NAD+ Precursor Activity : As a derivative of nicotinic acid, it may contribute to the synthesis of NAD+, essential for cellular metabolism and energy production.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds in this class may exhibit anti-inflammatory properties by modulating pathways involved in inflammation and oxidative stress.
Antimicrobial Activity
Research indicates that nicotinic acid derivatives can possess antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | MIC = 7.81 µg/mL |
This compound | Staphylococcus epidermidis | MIC = 1.95 µg/mL |
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent .
Neuroprotective Effects
The neuroprotective potential of this compound is hypothesized based on its structural similarity to other nicotinic compounds known for their neuroprotective effects. Studies have shown that nicotinic acid can promote neuronal survival during oxidative stress by:
- Preventing cytochrome c release.
- Inhibiting caspase-mediated apoptosis.
This suggests that this compound may also provide similar protective effects .
Case Studies
A notable study evaluated the effects of various nicotinic acid derivatives on neuronal cells under stress conditions. The results indicated that these compounds could significantly reduce cell death and inflammation markers in vitro.
In vivo studies using rodent models demonstrated that administration of related compounds improved cognitive function and reduced neuroinflammation . These findings support the hypothesis that this compound may offer therapeutic benefits in neurodegenerative diseases.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early research suggests:
- Oral Bioavailability : Compounds in this class have shown promising oral bioavailability rates.
- Brain Penetration : The ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
Scientific Research Applications
Pharmacological Applications
1. Metabotropic Glutamate Receptor Modulation
One of the most significant applications of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Research has shown that derivatives of this compound can enhance the activity of mGluR2, which is implicated in various neurological disorders. For instance, studies indicate that selective mGluR2 modulation can decrease cocaine self-administration in animal models, suggesting potential applications in treating substance use disorders .
2. Treatment of Neurodegenerative Diseases
The modulation of glutamate receptors is also relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing mGluR2 activity, compounds like this compound may help mitigate excitotoxicity associated with these conditions. This property opens avenues for developing neuroprotective agents aimed at slowing disease progression .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The development of analogs with improved pharmacokinetic properties has been a focus area, where modifications to the indene moiety have yielded compounds with better oral bioavailability and brain penetration .
2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that specific substitutions on the indene structure can significantly affect receptor selectivity and potency. For example, introducing different substituents can enhance binding affinity to mGluR2 while decreasing interactions with other receptor subtypes .
Case Studies and Research Findings
Properties
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDAGJZABIGBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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